Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is an organophosphorus compound that features a phosphine oxide group attached to a phenyl ring, which is further substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be introduced via a borylation reaction, where a suitable aryl halide reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Phosphine Oxide Introduction: The phosphine oxide group can be introduced through a reaction involving a phosphine precursor and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and oxidation reactions, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphine group can undergo oxidation to form the phosphine oxide.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Reduction: The phosphine oxide group can be reduced back to the phosphine under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Oxidation: Formation of the phosphine oxide.
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Reduction: Regeneration of the phosphine.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Materials Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Sensing Devices: Used in the fabrication of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for cross-coupling reactions, while the phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine Oxide: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
Phenylboronic Acid: Does not contain the phosphine oxide group, reducing its versatility in catalysis.
Diphenylphosphine: Lacks the boronic ester group and is more prone to oxidation.
Uniqueness
Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is unique due to the combination of the boronic ester and phosphine oxide groups, which provide a dual functionality. This allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C24H26BO3P |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2-(2-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3 |
InChI Key |
HANDWSPHZZYTSE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.